Molecular Weight and Lipophilicity Differentiation vs. Des-Methyl Analog (CAS 1272758-40-3)
The 6-methyl substituent on the target compound increases molecular weight by 14.03 g/mol relative to the des-methyl analog tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (CAS 1272758-40-3) and elevates computed XLogP3 to 0.3 [1]. This difference is quantitatively meaningful: a ΔMW of 14 and a positive logP shift indicate increased lipophilicity, which directly impacts membrane permeability predictions and pharmacokinetic property estimation during lead optimization . The des-methyl analog, lacking the quaternary carbon at C-6, presents a secondary alcohol susceptible to oxidation—a degradation pathway structurally unavailable to the target compound's tertiary alcohol .
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 231.29 g/mol; XLogP3 = 0.3 |
| Comparator Or Baseline | tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (CAS 1272758-40-3): MW = 217.27 g/mol; XLogP3 not explicitly reported but estimated lower due to absence of methyl group |
| Quantified Difference | ΔMW = +14.03 g/mol (6.5% increase); ΔXLogP3 qualitatively positive (increased lipophilicity) |
| Conditions | Physicochemical properties: MW by formula (C11H21NO4 vs. C10H19NO4); XLogP3 computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
For medicinal chemistry teams optimizing lead series, a 14 g/mol molecular weight increase combined with higher lipophilicity alters both permeability and metabolic stability predictions, making the target compound a distinct building block that cannot be interchanged with the des-methyl analog without re-optimizing downstream SAR.
- [1] PubChem Computed Properties. XLogP3-AA value of 0.3 for tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate. View Source
